molecular formula C15H16ClNO3 B2945155 2-(2-Chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide CAS No. 1396871-36-5

2-(2-Chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide

Cat. No. B2945155
CAS RN: 1396871-36-5
M. Wt: 293.75
InChI Key: KZLWUGHLMFAQQP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide, also known as CFH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CFH belongs to the class of compounds known as arylacetamides, which are known to have a range of pharmacological effects.

Scientific Research Applications

Potential Pesticide Properties

Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to 2-(2-Chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide, has shown potential pesticide properties. These compounds have been characterized by X-ray powder diffraction, highlighting their relevance in the development of new agrochemicals (Olszewska, Tarasiuk, & Pikus, 2009).

Antinociceptive and Anti-inflammatory Activities

Thiazolopyrimidine derivatives, including those with a furan-2-yl group and a chlorophenyl moiety, have been synthesized and evaluated for their antinociceptive and anti-inflammatory activities. These compounds have shown significant biological activities, which may indicate potential therapeutic applications (Selvam, Karthik, Palanirajan, & Ali, 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs, including those with chlorophenyl and furan-2-yl groups, have been studied for their photovoltaic efficiency and ligand-protein interactions. These compounds have shown good light harvesting efficiency and potential for use in dye-sensitized solar cells, as well as interactions with biological targets such as Cyclooxygenase 1 (COX1) (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Crystal Structure Analysis

The crystal structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been analyzed, providing insights into molecular configurations and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Enzymatic Synthesis of Furan-Based Alcohols

Furan-based alcohols, including those derived from chlorophenyl compounds, have been synthesized using lipase-catalyzed asymmetric acylation. This enzymatic approach offers a selective method for producing enantiomerically enriched compounds, highlighting the versatility of furan-based structures in synthetic organic chemistry (Hara, Turcu, Sundell, Toșa, Paizs, Irimie, & Kanerva, 2013).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-15(19,13-7-4-8-20-13)10-17-14(18)9-11-5-2-3-6-12(11)16/h2-8,19H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLWUGHLMFAQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=CC=C1Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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